molecular formula C35H38O6 B013724 (2R,3S,4S,5R,6S)-3,4,5-Tris(benzyloxy)-2-((benzyloxy)methyl)-6-methoxytetrahydro-2H-pyran CAS No. 53008-63-2

(2R,3S,4S,5R,6S)-3,4,5-Tris(benzyloxy)-2-((benzyloxy)methyl)-6-methoxytetrahydro-2H-pyran

Cat. No. B013724
CAS RN: 53008-63-2
M. Wt: 554.7 g/mol
InChI Key: IXEBJCKOMVGYKP-NVCPMKERSA-N
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Description

Synthesis Analysis

Synthesis of complex organic molecules like this typically involves multi-step synthetic routes, incorporating strategies such as protection-deprotection of functional groups and stereoselective synthesis. While specific synthesis details for this compound are not readily available, analogous compounds are synthesized using approaches like one-step synthesis methods for substituted benzo[b]pyrans, indicating the possibility of similar methodologies being applicable for this compound (Shestopalov et al., 2003).

Molecular Structure Analysis

The molecular structure of similar pyran derivatives has been thoroughly studied, revealing insights into their conformation, bonding, and stereochemistry. X-ray diffraction analysis is a common tool for establishing the molecular and crystal structure of such compounds, providing detailed information about their geometric configuration (Shestopalov et al., 2003).

Scientific Research Applications

Chromones and Derivatives as Radical Scavengers

Chromones and their derivatives, including compounds with similar structures to the provided chemical name, have been studied for their antioxidant properties, which are significant for neutralizing active oxygen and cutting off free radical processes. This mechanism plays a crucial role in preventing cell impairment that leads to various diseases. Compounds within this family have shown potential in anti-inflammatory, antidiabetic, antitumor, and anticancer applications due to their radical scavenging activity (Yadav et al., 2014).

Hybrid Catalysts in Synthesis

The pyranopyrimidine core, closely related to the structure of interest, highlights the importance of specific scaffolds in medicinal and pharmaceutical industries. The synthesis of such scaffolds, including the tetrahydro-2H-pyran structure, involves the application of hybrid catalysts, showcasing a broad range of applicability and synthetic strategies (Parmar et al., 2023).

Morpholine and Pyrans Derivatives

Morpholine and pyran derivatives represent a significant class of biologically active compounds. Their structures and modifications have been explored for diverse pharmacological activities. Research in this domain underscores the versatility of pyran analogues in developing novel therapeutic agents (Asif & Imran, 2019).

Pyrene Bioremediation

Studies on compounds related to the target structure also extend to environmental applications, such as bioremediation of polycyclic aromatic hydrocarbons like pyrene. This highlights the potential of specific microbial strains in degrading complex organic molecules, indicating a broader scope of research application for similar compounds (Qutob et al., 2022).

Anticancer Activities

The investigation into flavonoid compounds derived from natural sources, such as baicalein, offers insight into their anticancer activities through modulation of biological processes like cell proliferation and apoptosis. Such research underscores the potential medicinal applications of complex organic molecules, related to the compound of interest, in treating diseases like hepatocellular carcinoma (Bie et al., 2017).

properties

IUPAC Name

(2S,3R,4S,5S,6R)-2-methoxy-3,4,5-tris(phenylmethoxy)-6-(phenylmethoxymethyl)oxane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H38O6/c1-36-35-34(40-25-30-20-12-5-13-21-30)33(39-24-29-18-10-4-11-19-29)32(38-23-28-16-8-3-9-17-28)31(41-35)26-37-22-27-14-6-2-7-15-27/h2-21,31-35H,22-26H2,1H3/t31-,32+,33+,34-,35+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXEBJCKOMVGYKP-NVCPMKERSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1C(C(C(C(O1)COCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO[C@@H]1[C@@H]([C@H]([C@H]([C@H](O1)COCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H38O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

554.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2R,3S,4S,5R,6S)-3,4,5-Tris(benzyloxy)-2-((benzyloxy)methyl)-6-methoxytetrahydro-2H-pyran

CAS RN

53008-63-2
Record name Methyl 2,3,4,6-tetra-O-benzyl-α-D-galactopyranoside
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=53008-63-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name α-D-Galactopyranoside, methyl 2,3,4,6-tetrakis-O-(phenylmethyl)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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